molecular formula C10H9BrF3NO3 B14049953 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene

1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene

Cat. No.: B14049953
M. Wt: 328.08 g/mol
InChI Key: FOLPBERNHAUJKF-UHFFFAOYSA-N
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Description

1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is an organic compound characterized by the presence of bromine, nitro, and trifluoromethoxy functional groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene typically involves the bromination of a suitable precursor, followed by nitration and the introduction of the trifluoromethoxy group. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and nitration processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The trifluoromethoxy group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.

Major Products Formed:

    Oxidation: Conversion to corresponding nitro derivatives.

    Reduction: Formation of amines or other substituted derivatives.

    Substitution: Introduction of various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine, nitro, and trifluoromethoxy groups allows the compound to engage in various chemical interactions, influencing biological pathways and processes. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.

Comparison with Similar Compounds

    1-(3-Bromopropyl)-3-(trifluoromethyl)benzene: Shares structural similarities but lacks the nitro group.

    1-Bromo-3,5-bis(trifluoromethyl)benzene: Contains additional trifluoromethyl groups, altering its chemical properties.

    1-Bromo-2-(trifluoromethoxy)benzene: Similar structure but with different substitution patterns.

Uniqueness: 1-(3-Bromopropyl)-3-nitro-4-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which confer distinct reactivity and potential applications. The presence of the nitro group, in particular, adds to its versatility in chemical synthesis and biological studies.

Properties

Molecular Formula

C10H9BrF3NO3

Molecular Weight

328.08 g/mol

IUPAC Name

4-(3-bromopropyl)-2-nitro-1-(trifluoromethoxy)benzene

InChI

InChI=1S/C10H9BrF3NO3/c11-5-1-2-7-3-4-9(18-10(12,13)14)8(6-7)15(16)17/h3-4,6H,1-2,5H2

InChI Key

FOLPBERNHAUJKF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCCBr)[N+](=O)[O-])OC(F)(F)F

Origin of Product

United States

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